3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with the molecular formula C14H15Cl2N3O3 . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-1,2,5,6-tetrahydropyridine moiety, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pyridinecarboxaldehyde derivatives
- Tetrahydropyridine derivatives
- Dichlorophenyl isocyanate derivatives These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
CAS No. |
145071-64-3 |
---|---|
Molecular Formula |
C14H15Cl2N3O3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-21-17-8-10-3-2-6-19(9-10)22-14(20)18-11-4-5-12(15)13(16)7-11/h3-5,7-8H,2,6,9H2,1H3,(H,18,20)/b17-8+ |
InChI Key |
QHWMBQIDSUDHHK-CAOOACKPSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.